molecular formula C21H21N3O4 B2942386 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946380-22-9

4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2942386
CAS-Nummer: 946380-22-9
Molekulargewicht: 379.416
InChI-Schlüssel: ZNZNCVIMZDRVDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyridazine derivative featuring a 6-oxo-1,6-dihydropyridazine core substituted with:

  • A 4-methoxybenzyl group at the N-position of the carboxamide.
  • A 4-methylphenyl group at the 1-position of the pyridazine ring.
  • A methoxy group at the 4-position of the pyridazine ring.

Its molecular formula is C₂₃H₂₃N₃O₄ (calculated molecular weight: 405.45 g/mol).

Eigenschaften

IUPAC Name

4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-4-8-16(9-5-14)24-19(25)12-18(28-3)20(23-24)21(26)22-13-15-6-10-17(27-2)11-7-15/h4-12H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZNCVIMZDRVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the methoxyphenyl groups: This step involves the reaction of the pyridazine intermediate with 4-methoxybenzyl chloride under basic conditions.

    Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can yield alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate its exact mechanism of action and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 749894-70-0)

  • Structural Differences : Lacks the 4-methylphenyl group at the 1-position and the 4-methoxybenzyl substitution on the carboxamide.
  • Implications :
    • Reduced steric bulk may enhance solubility but decrease target binding affinity compared to the target compound.
    • Simpler structure may facilitate synthesis but limit pharmacological potency .

N-[3-(Cyclopropylcarbamoyl)-4-Fluorophenyl]-1-[(4-Methoxyphenyl)Methyl]-6-Oxo-Pyridazine-3-Carboxamide (Compound 12 in )

  • Structural Differences :
    • Substitution at the 3-position with a 4-fluorophenyl group versus the target compound’s 4-methylphenyl .
    • Presence of a cyclopropylcarbamoyl group instead of a methoxybenzyl chain.
  • The cyclopropyl group may improve metabolic stability but reduce solubility .

N-(4-Methoxyphenyl)-6-Oxo-1-({[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Methyl)-1,6-Dihydropyridazine-3-Carboxamide (CAS 920392-27-4)

  • Structural Differences :
    • Incorporates a trifluoromethoxyphenylcarbamoylmethyl linker at the 1-position.
    • Higher molecular weight (462.4 g/mol vs. 405.45 g/mol).
  • Implications :
    • The trifluoromethoxy group enhances lipophilicity, improving membrane permeability but possibly increasing toxicity risks.
    • Extended linker may alter binding kinetics in enzyme inhibition .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Potential Advantages Limitations
Target Compound C₂₃H₂₃N₃O₄ 4-Methoxybenzyl, 4-methylphenyl, methoxy 405.45 Balanced lipophilicity, moderate steric bulk Limited solubility in polar solvents
N-(4-Methoxyphenyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide C₁₃H₁₃N₃O₃ 4-Methoxyphenyl, methyl 259.27 Ease of synthesis, higher solubility Lower target affinity
Compound 12 () C₂₃H₂₂FN₃O₄ 4-Fluorophenyl, cyclopropylcarbamoyl, 4-methoxybenzyl 423.45 Enhanced hydrogen bonding, metabolic stability Reduced aqueous solubility
N-(4-Methoxyphenyl)-6-Oxo-1-({[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Methyl)-1,6-Dihydropyridazine-3-Carboxamide C₂₁H₁₇F₃N₄O₅ Trifluoromethoxyphenylcarbamoylmethyl 462.40 High lipophilicity, prolonged half-life Potential hepatotoxicity concerns

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving carboxamide coupling (e.g., HATU/DIPEA) and functionalization of the pyridazine core .
  • Biological Activity: Pyridazinones are known for protease inhibition (e.g., Trypanosoma cruzi proteasome inhibitors in ). The 4-methylphenyl group in the target compound may optimize steric interactions in hydrophobic binding pockets .
  • Physicochemical Properties : Compared to analogs with trifluoromethoxy or fluorine substituents, the target compound’s methoxy and methyl groups balance lipophilicity (clogP ~2.5–3.0) and solubility, critical for oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.